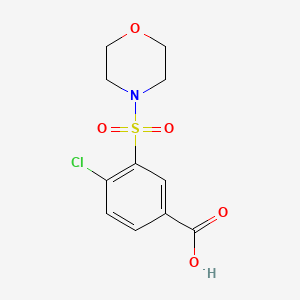

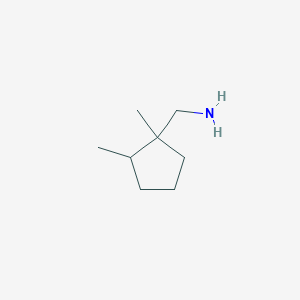

![molecular formula C19H20N4O6S B2887450 2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole CAS No. 1219844-57-1](/img/structure/B2887450.png)

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents used. The presence of multiple functional groups means that it could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a sulfonyl group could make the compound more polar and potentially increase its solubility in water .科学的研究の応用

Synthesis and Biological Evaluation

1,3,4-Oxadiazole compounds, including derivatives similar to the specified chemical, are synthesized for their potential biological activities. In research conducted by Khalid et al. (2016), a series of these compounds were synthesized and tested for their enzyme inhibition properties, specifically against butyrylcholinesterase (BChE). The study also involved molecular docking studies to assess ligand-BChE binding affinity, identifying key amino acid residues for binding and stabilization in the active sites of human BChE protein (Khalid et al., 2016).

Antimicrobial Studies

Khalid et al. (2016) also explored the antimicrobial properties of N-substituted derivatives of similar 1,3,4-oxadiazole compounds. These derivatives were tested against various Gram-negative and Gram-positive bacteria, demonstrating moderate to high antibacterial activity (Khalid et al., 2016).

Molecular Docking and Antibacterial Activity

Vankadari et al. (2013) synthesized a new series of 1,3,4-oxadiazole compounds and conducted in vitro antibacterial and antifungal activity screening. The study involved structure-based investigations using docking studies with crystal structures of oxidoreductase proteins from Escherichia coli and Candida albicans. The results highlighted significant antibacterial and moderate antifungal activities (Vankadari et al., 2013).

Anticancer Research

Murty et al. (2013) reported the synthesis of 1,3,4-oxadiazole compounds, evaluating their cytotoxicity against various human cancer cell lines, including breast, cervical, liver, skin, and lung cancer cells. Certain compounds displayed significant cytotoxic activity, especially against skin cancer cell lines (Murty et al., 2013).

Antitubercular Activity

Fathima et al. (2021) conducted research on novel 1,3,4-oxadiazole derivatives linked with benzoxazole moieties. These compounds were assessed for their antimicrobial, antioxidant, and antitubercular activities, showcasing a wide range of activities. The study included molecular docking studies and highlighted compounds with promising docking scores and antitubercular results (Fathima et al., 2021).

作用機序

Safety and Hazards

特性

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-5-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-3-yl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O6S/c1-11-17(12(2)29-22-11)30(24,25)23-7-3-4-14(9-23)19-21-20-18(28-19)13-5-6-15-16(8-13)27-10-26-15/h5-6,8,14H,3-4,7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNKAYHZSMJXJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzo[d][1,3]dioxol-5-yl)-5-(1-((3,5-dimethylisoxazol-4-yl)sulfonyl)piperidin-3-yl)-1,3,4-oxadiazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[3-(Trifluoromethylsulfonyl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2887369.png)

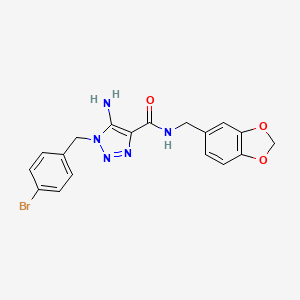

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2887372.png)

![2-{[11-(4-Chlorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-1-(2-fluorophenyl)ethan-1-one](/img/structure/B2887373.png)

![[2-(2-Ethoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2887377.png)

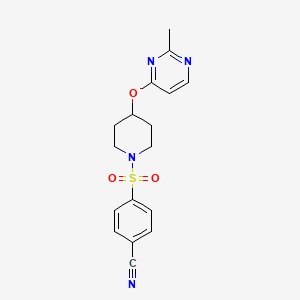

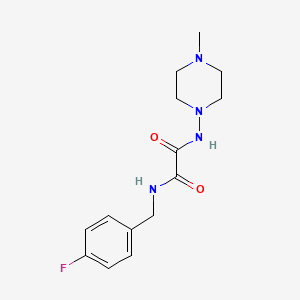

![2-[[1-(2-Pyridin-3-ylacetyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2887378.png)

![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)

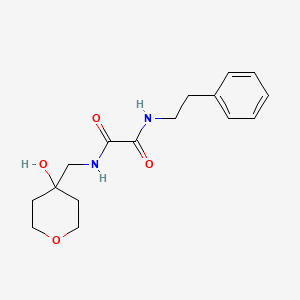

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)